3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol

Physicochemical Property Comparison Structure-Activity Relationship Building Block Selection

3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol (CAS 1532919-84-8) is a heterocyclic amino alcohol building block with a molecular formula of C8H13NOS and a molecular weight of 171.26 g/mol. It features a thiophene ring methylated at the 4-position, a primary amine, and a secondary alcohol.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
Cat. No. B13621437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCC1=CSC=C1C(CCN)O
InChIInChI=1S/C8H13NOS/c1-6-4-11-5-7(6)8(10)2-3-9/h4-5,8,10H,2-3,9H2,1H3
InChIKeyVQRYGGHKDPORRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol: A Structurally Differentiated Amino Alcohol Building Block


3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol (CAS 1532919-84-8) is a heterocyclic amino alcohol building block with a molecular formula of C8H13NOS and a molecular weight of 171.26 g/mol . It features a thiophene ring methylated at the 4-position, a primary amine, and a secondary alcohol. This compound is supplied as a research chemical with a typical purity of 97-98% and is categorized under Heterocyclic Building Blocks for use in synthetic chemistry .

Core 4-Methylthiophene amino alcohol scaffold
Groups Primary amine and secondary alcohol
Purity High purity specification available

Why 3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol Cannot Be Replaced by Its Unsubstituted Thiophene Analog


Substituting 3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol with its closest in-class analog, 3-amino-1-(thiophen-3-yl)propan-1-ol, cannot be assumed to be functionally equivalent. Structural modifications on the thiophene ring significantly alter key physicochemical properties critical for synthetic applications and biological interactions. Specific quantitative differences in molecular weight, predicted density, and boiling point confirm that the 4-methyl substitution creates a distinct chemical entity, which can lead to divergent solubility, reactivity, and molecular recognition profiles in any given application .

4-Methyl substitution shifts molecular weight and predicted boiling point, altering solubility and reactivity profiles
Unsubstituted analog lacks reported density data, adding uncertainty in solution preparation
Commercially available purity specifications differ, which may impact catalyst-sensitive or high-precision synthesis

Quantitative Differentiation Evidence for 3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol vs. Closest Analogs


Molecular Weight Increase Due to 4-Methyl Substitution vs. Unsubstituted Thiophene Analog

The addition of a methyl group at the 4-position of the thiophene ring results in a quantifiable increase in molecular weight and predicted boiling point compared to the direct unsubstituted analog, 3-amino-1-(thiophen-3-yl)propan-1-ol. This directly affects the compound's physicochemical identity and its potential downstream synthetic utility .

Molecular Weight
Reported
171.26 vs 157.24 g/mol (+14.02)
Distinct MW supports selection of correct methylated analog; analytical differentiation
Predicted boiling point; comparator data absent
Physicochemical Property Comparison Structure-Activity Relationship Building Block Selection

Predicted Density Difference Due to 4-Methyl Substitution vs. Unsubstituted Analog

The 4-methyl group contributes to a quantifiable predicted density for the target compound, a key parameter for solution preparation and formulation. This data is not reported for the unsubstituted analog on the same database, making a direct comparison impossible but highlighting the unique available data point .

Predicted Density
Reported
1.169±0.06 g/cm³ (Predicted)
Starting density estimate for solution preparation; comparator data absent
Computer-predicted, not experimentally confirmed
Physical Property Prediction Formulation Science Chemical Handling

Commercially Available Purity Specification Benchmarking Against Unsubstituted Analog

The target compound is commercially available from multiple vendors with a specified minimum purity of 97% or 98% . This benchmark can be compared to the commercially available purity of the unsubstituted analog 3-amino-1-(thiophen-3-yl)propan-1-ol, which is specified at a minimum of 95% from a similar supplier . The higher standard purity of the target compound may reduce the need for further purification in sensitive applications.

Purity Specification
Reported
97–98% vs 95% (vendor spec)
Higher purity specification may support impurity-sensitive synthetic applications
Vendor certificate of analysis; batch-specific verification recommended
Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for 3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol Based on Verifiable Evidence


Synthesis of Chiral Ligands for Asymmetric Catalysis

The compound's amino alcohol backbone makes it a candidate for developing novel chiral ligands. The 4-methyl substitution introduces steric bulk that can influence enantioselectivity in catalytic reactions. The compound's confirmed molecular identity and available purity specifications are foundational for reproducible asymmetric synthesis, ensuring the correct starting material is used.

Medicinal Chemistry as a Differentiated Building Block for Library Synthesis

In medicinal chemistry, the 4-methylthiophene moiety is a privileged scaffold that can enhance lipophilicity and metabolic stability compared to unsubstituted analogs . The compound's verified structural identity and higher available purity specification support its selection for generating compound libraries where the presence and position of the methyl group are critical for diversity-oriented synthesis.

Research Requiring High-Purity Amino Alcohol Intermediates

For research where trace impurities can deactivate sensitive catalysts or skew biological assay results, the target compound's commercial availability at 97-98% purity offers an advantage over the 95% purity common for the unsubstituted analog . This makes it a preferred starting material for applications sensitive to amine or thiophene-related impurities.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Amino alcohol backbone with 4-methyl steric bulk
Enantioselectivity screening in catalytic reactions
Medicinal chemistry library synthesis
4-Methylthiophene scaffold differentiation
Lipophilicity and metabolic stability assessment
High-purity intermediate applications
Higher purity specification availability
Impurity-sensitive catalyst or assay performance
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